molecular formula C20H20N4O4S2 B14696929 1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate CAS No. 25442-24-4

1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate

Cat. No.: B14696929
CAS No.: 25442-24-4
M. Wt: 444.5 g/mol
InChI Key: VUBGAHZVYVDJJE-UHFFFAOYSA-M
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Description

1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate is a complex organic compound that features a unique combination of thiazole and indole moieties

Mechanism of Action

The mechanism of action of 1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce catalytic efficiency. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate can be compared with other similar compounds:

    Sulfathiazole: An antimicrobial agent with a thiazole ring, but lacks the indole moiety.

    Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV.

    Abafungin: An antifungal agent with a thiazole ring, used to treat fungal infections.

The uniqueness of this compound lies in its combined thiazole and indole structures, which confer distinct electronic and biological properties that are not present in the aforementioned compounds.

Properties

CAS No.

25442-24-4

Molecular Formula

C20H20N4O4S2

Molecular Weight

444.5 g/mol

IUPAC Name

(1-methyl-2-phenylindol-3-yl)-(3-methyl-1,3-thiazol-3-ium-2-yl)diazene;methyl sulfate

InChI

InChI=1S/C19H17N4S.CH4O4S/c1-22-12-13-24-19(22)21-20-17-15-10-6-7-11-16(15)23(2)18(17)14-8-4-3-5-9-14;1-5-6(2,3)4/h3-13H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

VUBGAHZVYVDJJE-UHFFFAOYSA-M

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=[N+](C=CS4)C.COS(=O)(=O)[O-]

Origin of Product

United States

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